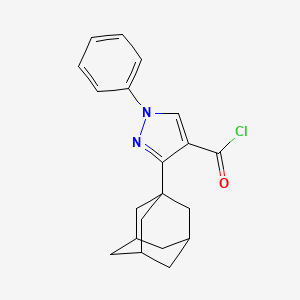

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantyl is a common moiety in medicinal chemistry known for its unique structural, biological, and stimulus-responsive properties . It’s a tricyclic cage compound of C10H16 formula . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Chloride is a negatively charged ion (Cl-) that often acts as a leaving group in organic synthesis.

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, pyrazole-based adamantyl heterocyclic compounds have been synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of adamantyl compounds is characterized by a rigid, three-dimensional structure. This rigidity can influence the properties of the compound, including its reactivity .Chemical Reactions Analysis

Adamantane derivatives have been shown to undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. For example, they have high thermal stability and resistance to oxidation . The specific properties of “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride” would depend on the specific arrangement and nature of its functional groups.Scientific Research Applications

Synthesis and Ligand Applications

Pyrazoles, including those with adamantyl and phenyl substituents, are synthesized through various methods and have significant applications in the field of chemistry, particularly as ligands. The flexible synthesis of pyrazoles with functionalized side chains at carbon 3 and varying alkyl and aryl substituents at carbon 5 has been demonstrated, allowing for the installation of groups such as methyl, isopropyl, tert-butyl, adamantyl, or phenyl at C5. This synthesis involves coupling protected alkynols with acid chlorides, followed by the formation of alkynyl ketones and their reaction with hydrazine to form the pyrazole nucleus. Subsequent steps include alcohol deprotection and conversion to a chloride, yielding 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles. These chlorides serve as precursors for further functionalized pyrazoles, which can be utilized as ligands, highlighting their importance in ligand design due to the potential hydrogen bonding capability of the ring nitrogen not bound to the metal (Grotjahn et al., 2002).

Catalytic Applications

The use of adamantyl-substituted pyrazole ligands in palladium-catalyzed asymmetric allylic amination has been explored, showcasing the impact of substituents on the pyrazole ring on the configurational aspects of the reaction. High enantioselectivity was achieved with a specific ligand, demonstrating the steric control over the η3-allyl configuration and site-selective nucleophilic attack. This study emphasizes the role of the size and shape of the substituent at the pyrazole ring's position 3 in determining the major diastereoisomeric form of the Pd-allyl complexes, highlighting the synthetic utility of these ligands in asymmetric catalysis (Togni et al., 1996).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Adamantane derivatives, which this compound is a part of, have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

Adamantane derivatives are known for their unique structural properties, which may influence their pharmacokinetic behavior .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

Adamantane derivatives are known for their thermal stability, which may suggest their resilience in various environmental conditions .

properties

IUPAC Name |

3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEDDSUCCYEMAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)

![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)

![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)